molecular formula C7H15NO B12946923 Rel-(R)-1-((R)-1-methylpyrrolidin-2-yl)ethan-1-ol

Rel-(R)-1-((R)-1-methylpyrrolidin-2-yl)ethan-1-ol

Cat. No.: B12946923
M. Wt: 129.20 g/mol
InChI Key: LGZVZTBBCKQEPT-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(R)-1-((R)-1-Methylpyrrolidin-2-yl)ethan-1-ol is a chiral secondary alcohol featuring a pyrrolidine ring substituted with a methyl group at the 1-position and an ethanol moiety at the 2-position. Both stereocenters exhibit R configurations, making this compound a stereochemically complex molecule. Pyrrolidine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and asymmetric catalysis due to their conformational rigidity and hydrogen-bonding capabilities.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(1R)-1-[(2R)-1-methylpyrrolidin-2-yl]ethanol

InChI

InChI=1S/C7H15NO/c1-6(9)7-4-3-5-8(7)2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1

InChI Key

LGZVZTBBCKQEPT-RNFRBKRXSA-N

Isomeric SMILES

C[C@H]([C@H]1CCCN1C)O

Canonical SMILES

CC(C1CCCN1C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-®-1-(®-1-methylpyrrolidin-2-yl)ethan-1-ol typically involves the enantioselective reduction of the corresponding ketone or imine precursor. One common method is the reduction of the imine using a chiral catalyst, such as a chiral amine or a chiral Lewis acid, to achieve high enantioselectivity . The reaction conditions often include the use of hydrogen gas or a hydride donor in the presence of the chiral catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to achieve sustainable and efficient synthesis of similar compounds . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

Rel-®-1-(®-1-methylpyrrolidin-2-yl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alkanes.

    Substitution: Formation of halides or esters.

Scientific Research Applications

Rel-®-1-(®-1-methylpyrrolidin-2-yl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Rel-®-1-(®-1-methylpyrrolidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, influencing their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs include pyrrolidine-based alcohols, heterocyclic ethanol derivatives, and aryl-substituted ethanols. Key comparisons are summarized below:

Physicochemical and Functional Differences

  • Lipophilicity : Pyrrolidine-based compounds (e.g., 1-(4-{[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl}phenyl)ethan-1-one, ) exhibit moderate polarity, whereas trifluoromethylphenyl derivatives () are highly lipophilic due to fluorine substitution .
  • Reactivity : The methyl group on pyrrolidine in the target compound may sterically hinder reactions at the nitrogen, contrasting with unsubstituted pyrrolidin-3-ol derivatives used in oxadiazole synthesis () .

Research Implications and Gaps

While the provided evidence lacks direct data on Rel-(R)-1-((R)-1-methylpyrrolidin-2-yl)ethan-1-ol, structural parallels highlight key research directions:

Synthetic Optimization: Adapt enantioselective methods from aryl ethanol syntheses () or kinetic resolution strategies ().

Thermodynamic Studies: DFT calculations, as applied to benzoxazole ethanol transition states (), could elucidate stereochemical control mechanisms.

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